molecular formula C12H18O B7862415 2-(4-Methylphenyl)-3-methyl-butan-2-ol

2-(4-Methylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7862415
M. Wt: 178.27 g/mol
InChI Key: ZDTNWMLYMPDPRI-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure that includes a phenyl group substituted with a methyl group and a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-3-methyl-butan-2-ol typically involves the reaction of 4-methylacetophenone with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions often require anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent and to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-methylacetophenone or 4-methylbenzoic acid.

    Reduction: Formation of 2-(4-Methylphenyl)-3-methylbutane.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenyl group.

Scientific Research Applications

2-(4-Methylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent or reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)ethanol
  • 4-Methylacetophenone
  • 2-(4-Methylphenyl)butanol

Uniqueness

2-(4-Methylphenyl)-3-methyl-butan-2-ol is unique due to its specific structural features, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-methyl-2-(4-methylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9(2)12(4,13)11-7-5-10(3)6-8-11/h5-9,13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTNWMLYMPDPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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